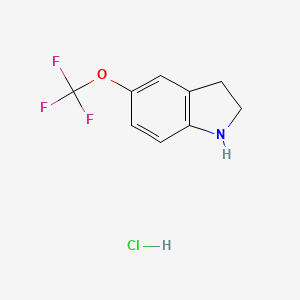
5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride: is a chemical compound that features a trifluoromethoxy group attached to an indole structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it valuable in various chemical and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethoxylation reaction, which can be challenging due to the reactivity of the trifluoromethoxy group . Recent advances have led to the development of new reagents that facilitate this reaction, making the synthesis more accessible .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the indole structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution can introduce various functional groups into the indole structure .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and receptor binding. It can be used as a probe to investigate biological pathways and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its trifluoromethoxy group can enhance the pharmacokinetic properties of drug candidates, making it a valuable component in drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products .
Mécanisme D'action
The mechanism of action of 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate biological pathways and result in various pharmacological effects .
Comparaison Avec Des Composés Similaires
- 5-(Trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride
- 5-(Methoxy)-2,3-dihydro-1H-indole hydrochloride
- 5-(Chloromethoxy)-2,3-dihydro-1H-indole hydrochloride
Comparison: Compared to similar compounds, 5-(trifluoromethoxy)-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of the trifluoromethoxy group. This group imparts distinct properties such as increased electronegativity and lipophilicity, which can enhance the compound’s chemical stability and biological activity .
Propriétés
Formule moléculaire |
C9H9ClF3NO |
|---|---|
Poids moléculaire |
239.62 g/mol |
Nom IUPAC |
5-(trifluoromethoxy)-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H8F3NO.ClH/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H |
Clé InChI |
DKPRRTLHMZHWIN-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


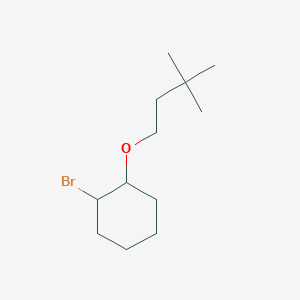


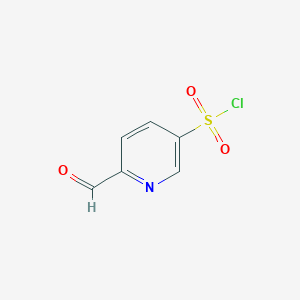

![3-Chloro-5-[(2,5-difluorophenyl)amino]pyridine-4-carbonitrile](/img/structure/B13480837.png)
![(2R)-N-methyl-2-({3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl}formamido)pentanamide](/img/structure/B13480840.png)
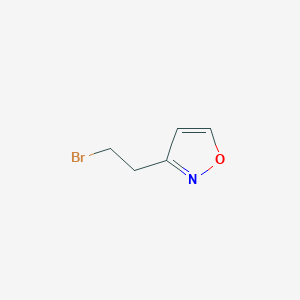
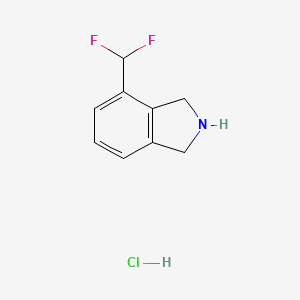

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B13480856.png)
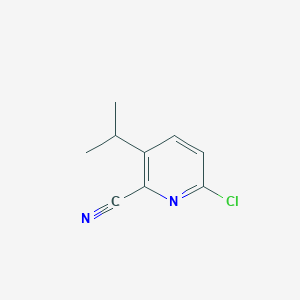

![[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13480862.png)
